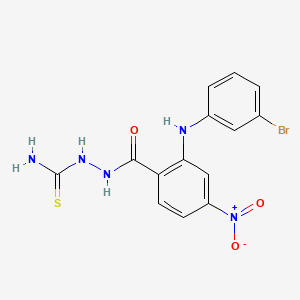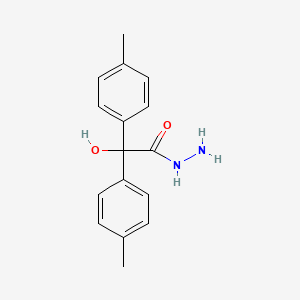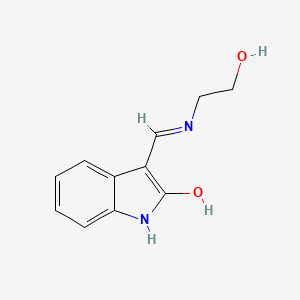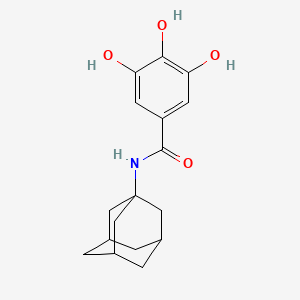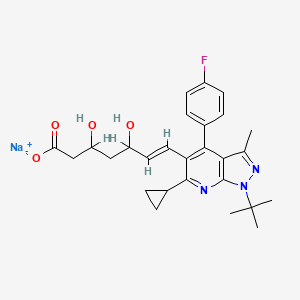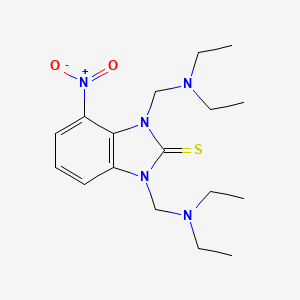
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- is a chemical compound known for its unique structure and properties This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole-2-thione core. Subsequent nitration and alkylation reactions introduce the nitro and diethylamino groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The diethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the thione group results in sulfoxide or sulfone derivatives.
Aplicaciones Científicas De Investigación
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)
- 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(phenylmethyl)
Uniqueness
Compared to similar compounds, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- stands out due to the presence of the nitro group and diethylamino substituents. These functional groups enhance its chemical reactivity and potential applications in various fields. The nitro group, in particular, provides unique redox properties that are not present in the other similar compounds.
Propiedades
Número CAS |
112094-08-3 |
|---|---|
Fórmula molecular |
C17H27N5O2S |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
1,3-bis(diethylaminomethyl)-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H27N5O2S/c1-5-18(6-2)12-20-14-10-9-11-15(22(23)24)16(14)21(17(20)25)13-19(7-3)8-4/h9-11H,5-8,12-13H2,1-4H3 |
Clave InChI |
JDPKXMQXONKDEC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CN1C2=C(C(=CC=C2)[N+](=O)[O-])N(C1=S)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




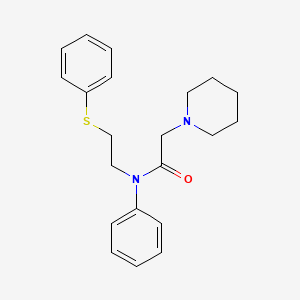


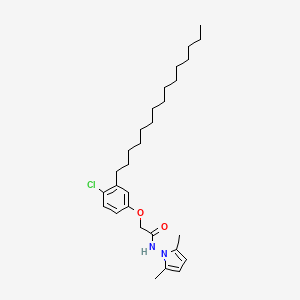
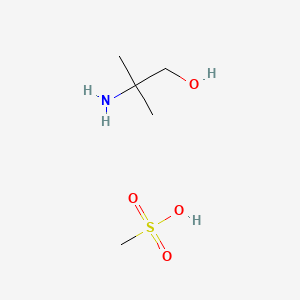
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
